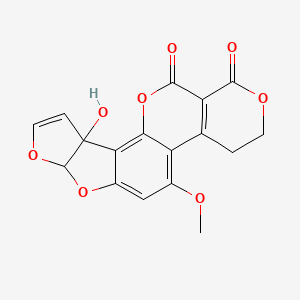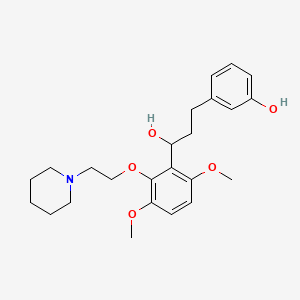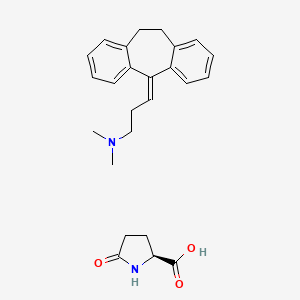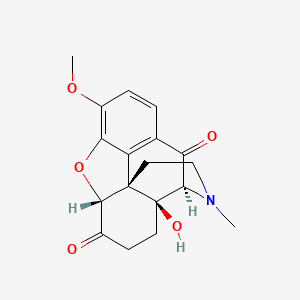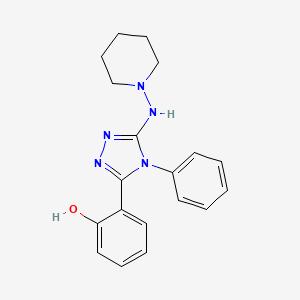
2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a triazole ring, a phenyl group, and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The phenyl and piperidine groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperidine moieties.
科学研究应用
2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenolic group can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)aniline
- 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)benzamide
- 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
What sets 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a phenolic group and a piperidine moiety in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
82619-99-6 |
|---|---|
分子式 |
C19H21N5O |
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-[4-phenyl-5-(piperidin-1-ylamino)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C19H21N5O/c25-17-12-6-5-11-16(17)18-20-21-19(22-23-13-7-2-8-14-23)24(18)15-9-3-1-4-10-15/h1,3-6,9-12,25H,2,7-8,13-14H2,(H,21,22) |
InChI 键 |
XKQONGLTQOBKMP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)NC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
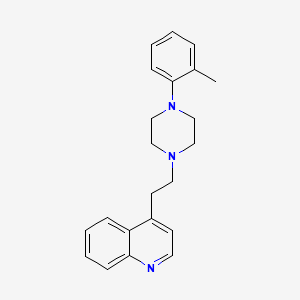
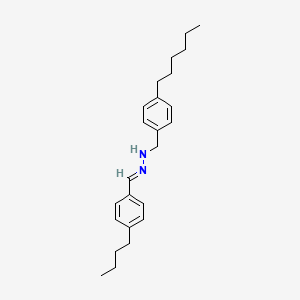

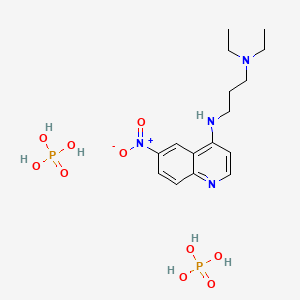
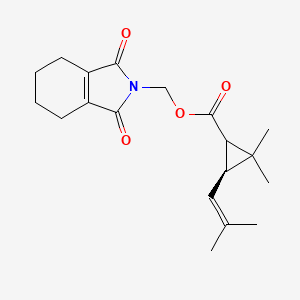
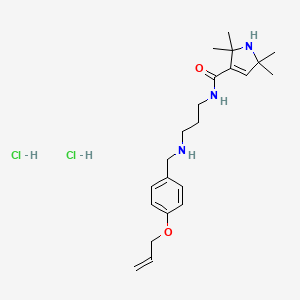
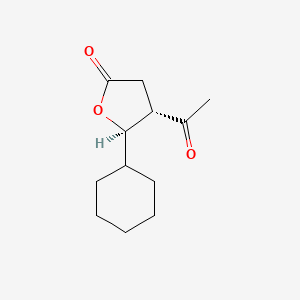
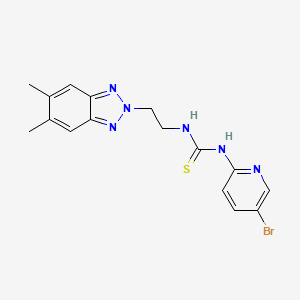
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
